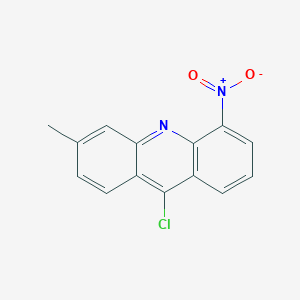

9-Chloro-3-methyl-5-nitroacridine

Description

Properties

CAS No. |

255713-06-5 |

|---|---|

Molecular Formula |

C14H9ClN2O2 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

9-chloro-3-methyl-5-nitroacridine |

InChI |

InChI=1S/C14H9ClN2O2/c1-8-5-6-9-11(7-8)16-14-10(13(9)15)3-2-4-12(14)17(18)19/h2-7H,1H3 |

InChI Key |

TYFASVRUERDIFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2C=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 9 Chloro 3 Methyl 5 Nitroacridine

Nucleophilic Substitution Reactions at the C-9 Position of Acridine (B1665455) Scaffold

The carbon atom at the 9-position of the acridine ring is highly susceptible to nucleophilic attack, a characteristic that is central to the derivatization of this class of compounds.

Substitution with Diverse Nucleophiles (e.g., Amines, Amino Acids, Peptides)

The chlorine atom at the C-9 position of the acridine core is a labile leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the synthesis of a wide array of 9-substituted acridine derivatives.

The reaction with amines is a well-established method for modifying the acridine structure. For instance, various 9-chloroacridines react with amines, including aromatic amines, to yield the corresponding 9-aminoacridine (B1665356) derivatives. nih.govrsc.org This type of reaction is often employed to synthesize compounds with potential biological applications. The general scheme for this reaction involves the direct displacement of the chloride by the amine, often facilitated by a suitable solvent and sometimes by a catalyst.

The conjugation of acridines with amino acids and peptides has garnered significant interest as a strategy to enhance their biological properties. researchgate.net The nucleophilic substitution reaction between the amino group of an amino acid or a peptide and the C-9 position of a 9-chloroacridine (B74977) derivative is a key step in creating these hybrid molecules. ajpamc.com For example, the synthesis of 4-methyl-1-nitroacridine analogues linked to tuftsin/retro-tuftsin derivatives involves the reaction of 4-methyl-1-nitro-9-phenoxyacridine with the corresponding peptide. ajpamc.com Although this example uses a phenoxy leaving group, the principle of nucleophilic substitution by the peptide's amino group at the C-9 position is the same. The α-amino group in peptides can act as a nucleophile, though the ε-amino group of lysine (B10760008) is considered a more effective one in these reactions. nih.gov The solid-phase synthesis approach has also been utilized for the conjugation of 1-nitro-9-aminoacridine (B1201617) to peptide fragments, highlighting the versatility of this reaction. researchgate.net

The following table summarizes examples of nucleophilic substitution reactions at the C-9 position of acridine derivatives.

| Nucleophile | Acridine Substrate | Product Type | Reference |

| Amines | 9-Chloroacridines | 9-Aminoacridines | nih.govrsc.org |

| Amino Acids/Peptides | 9-Chloroacridines/9-Phenoxyacridines | 9-(Amino acid/Peptide)-substituted acridines | nih.govresearchgate.netajpamc.comresearchgate.net |

| Hydrazines | 9-Chloroacridine | 9-Hydrazinoacridines | researchgate.net |

| Thioxo-1,2,4-triazines | 9-Chloroacridine | 9-(Thioxo-1,2,4-triazinyl)acridines | researchgate.net |

Mechanistic Investigations of Substitution Pathways

The mechanism of nucleophilic aromatic substitution (SNAr) at the C-9 position of the acridine ring has been a subject of detailed study. These reactions generally proceed through a bimolecular addition-elimination mechanism involving a Meisenheimer-like intermediate. The rate of this key reaction is significantly influenced by the nature of the substituents on the acridine ring and the reaction environment. psu.edu

Theoretical studies using density functional theory (DFT) have provided insights into the factors governing the reaction mechanism. psu.edu Protonation of the acridine nitrogen atom facilitates the nucleophilic attack by lowering the activation energy of the reaction. psu.edu The presence of electron-withdrawing groups, such as a nitro group, on the acridine ring is also expected to enhance the electrophilicity of the C-9 position, thereby accelerating the rate of substitution. Conversely, electron-donating groups would have the opposite effect.

Kinetic studies have been employed to experimentally verify the theoretical predictions. For example, the hydrolysis of 9-chloroacridine derivatives has been investigated to understand the influence of substituents on reactivity. The reaction kinetics can be complex, sometimes exhibiting autocatalysis, as observed in the hydrolysis of 9-phenoxyacridine. clockss.org The study of these reactions in different solvents, such as aprotic and dipolar aprotic media, has also contributed to the understanding of the mechanistic pathways. iitr.ernet.in

Electrophilic Aromatic Substitution on the Acridine Ring System

While the C-9 position is prone to nucleophilic attack, the acridine ring system itself can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For instance, the nitration of 9-chloroacridine using a mixture of concentrated nitric acid and sulfuric acid results in the introduction of a nitro group at the 3-position. This indicates that the chloro substituent directs the incoming electrophile to this position.

The presence of the nitrogen heteroatom in the acridine ring deactivates the ring towards electrophilic attack compared to benzene. However, the specific substitution pattern is a result of the combined directing effects of the nitrogen atom and any existing substituents.

Redox Chemistry of 9-Chloro-3-methyl-5-nitroacridine

The redox chemistry of this compound is primarily associated with the nitro group and the potential for oxidation of the acridine ring system.

Oxidation Reactions and Their Products

The acridine ring system can be subjected to oxidation, which can lead to the introduction of new functional groups or modification of existing ones. For example, the oxidation of 9-methylacridines with selenium dioxide can yield the corresponding acridine-9-carbaldehydes. nih.gov While specific studies on the oxidation of this compound are not detailed in the provided results, the general reactivity of acridines suggests that this compound could undergo similar transformations under appropriate oxidizing conditions. The presence of the nitro group, an electron-withdrawing group, would likely make the ring more resistant to oxidation compared to unsubstituted acridine.

Reduction of the Nitro Group to Amino Functionality

The nitro group at the 5-position of this compound can be readily reduced to an amino group. This transformation is a common and important reaction in the synthesis of various acridine derivatives. The resulting amino group can then serve as a handle for further functionalization.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a classical method, although it can sometimes lead to the non-selective removal of other functional groups, such as the chloro substituent at the C-9 position. miguelprudencio.com An alternative method involves the use of p-toluenesulfonyl hydrazide. miguelprudencio.com The reduction of the nitro group is a key step in the synthesis of many biologically active acridine compounds. For example, the reduction of a nitro group on the acridine scaffold can be followed by cyclization to form more complex heterocyclic systems. researchgate.net

Hydrolysis and Condensation Reactions in 9-Substituted Acridine Systems

The hydrolysis of 9-chloroacridines is a well-studied reaction that typically yields the corresponding 9-acridone. This transformation is sensitive to the reaction conditions, particularly pH. clockss.org The presence of substituents on the acridine ring can modulate the rate and mechanism of these reactions. psu.edu

Hydrolysis Mechanisms:

The hydrolysis of 9-chloroacridine is often acid-catalyzed. doi.org Kinetic studies on 9-chloroacridine in aqueous acetic acid have shown that the reaction can proceed through a two-step consecutive mechanism, involving an intermediate addition compound. clockss.org However, in aqueous hydrochloric acid, the reaction follows pseudo-first-order kinetics. clockss.org The proposed mechanism suggests that the protonated 9-chloroacridinium ion is the actual substrate undergoing nucleophilic attack by water. clockss.orgdoi.org

The rate of hydrolysis is influenced by the electronic properties of the substituents. Electron-withdrawing groups are generally expected to increase the reactivity towards nucleophilic substitution. psu.edu For instance, computational studies have shown that a nitro group significantly lowers the activation energy for nucleophilic substitution on the acridine ring. psu.edu Conversely, electron-donating groups like methoxy (B1213986) or alkyl chains tend to inhibit the reaction. psu.edu In this compound, the strong electron-withdrawing nitro group at the 5-position would significantly activate the C-9 position towards hydrolysis, while the methyl group at the 3-position would have a comparatively smaller, deactivating effect.

Condensation Reactions:

The electrophilic nature of the C-9 position in 9-chloroacridines makes them excellent substrates for condensation reactions with various nucleophiles. These reactions are fundamental for the synthesis of a wide array of functionally diverse acridine derivatives.

One important class of condensation reactions involves the reaction of 9-chloroacridines with amines to form 9-aminoacridines. bilkent.edu.tr For example, 9-aminoacridines can be synthesized through the condensation of N-arylanthranilic acids with phosphorus oxychloride to form 9-chloroacridines, followed by reaction with an amine. bilkent.edu.tr

Furthermore, 9-chloroacridines substituted with a nitro group, such as 9-chloro-1-nitroacridine (B102269), readily react with active methylene (B1212753) compounds (CH-acids) like malononitrile (B47326), ethyl cyanoacetate, and ethyl malonate. researchgate.netrusschembull.ru These reactions, typically carried out in the presence of a base, lead to the substitution of the chlorine atom and can be followed by cyclization to form novel fused heterocyclic systems. For example, the reaction of 9-chloro-1-nitroacridines with malononitrile in the presence of potassium hydroxide (B78521) yields 9-dicyanomethylidene derivatives. researchgate.netub.edu Subsequent reduction of the nitro group can trigger an intramolecular cyclization. researchgate.netub.edu

The table below summarizes key findings related to the hydrolysis and condensation of 9-substituted acridine systems.

| Reactant System | Reaction Type | Key Findings & Conditions | Product Type |

| 9-Chloroacridine | Hydrolysis | In aqueous acetic acid, proceeds via a two-step consecutive reaction; In aqueous HCl, follows pseudo-first-order kinetics. clockss.org | 9-Acridanone |

| Substituted 9-Chloroacridines | Hydrolysis (Computational Study) | Electron-withdrawing groups (e.g., -NO₂) decrease activation energy; electron-donating groups (e.g., -OCH₃) inhibit nucleophilic substitution. psu.edu | Substituted 9-Acridones |

| 9-Chloro-1-nitroacridine | Condensation/Annulation | Reacts with CH-acids (malononitrile, ethyl cyanoacetate) in the presence of a base. researchgate.netrusschembull.ru | Pyrido- and Pyrano[2,3,4-kl]acridinones |

| 9-Aminoacridine derivatives | Condensation | Microwave-assisted condensation with anhydrides like phthalic anhydride. bilkent.edu.tr | Isoindoledione derivatives |

Friedel-Crafts Arylation and Related Annulation Reactions

While direct Friedel-Crafts arylation on the this compound ring system is not a commonly reported transformation, the principles of Friedel-Crafts chemistry and related annulation reactions are relevant to the synthesis and modification of the acridine scaffold itself.

Annulation Reactions:

Annulation reactions are crucial for constructing the polycyclic framework of acridines and related heterocyclic systems. The Friedländer annulation is a classic method for synthesizing quinolines and can be adapted for acridines. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene group. thieme-connect.de Modifications of the Friedländer reaction, often using various acid catalysts, are widely employed. thieme-connect.de

A significant annulation strategy involving 9-chloroacridines is the reaction with CH-acids, as mentioned previously. These reactions build new rings onto the acridine core. For instance, the reaction of 9-chloro-1-nitroacridine with malononitrile, followed by reduction of the nitro group, leads to the formation of a new pyridine (B92270) ring fused to the acridine system, resulting in a pyrido[2,3,4-kl]acridine derivative. researchgate.netub.edu This process involves an initial nucleophilic substitution at C-9, followed by an intramolecular cyclization and aromatization, which constitutes an annulation reaction.

Related Reactions:

The Bernthsen reaction is another method for producing 9-substituted acridines, involving the heating of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. tandfonline.com Although this is not a Friedel-Crafts reaction, it represents a key method for aryl and alkyl group installation at the C-9 position. Microwave irradiation has been shown to significantly shorten the reaction times for this synthesis from hours to minutes. tandfonline.com

More contemporary methods related to Friedel-Crafts-type reactions include metal-catalyzed arylations. For example, bismuth-catalyzed arylation of benzyl (B1604629) alcohols has been explored for forming C-C bonds with arenes. beilstein-journals.org While not directly applied to 9-chloroacridines in the provided literature, these modern catalytic approaches represent potential pathways for the arylation of acridine precursors. A thiomethylative Friedel-Crafts reaction has also been developed, which uses BF₃SMe₂ as both a Lewis acid and a thiomethyl source to create diarylmethane derivatives. diva-portal.org

The table below provides examples of annulation and related reactions in acridine synthesis.

| Reaction Name/Type | Starting Materials Example | Conditions | Product Type |

| Friedländer Annulation | 2-Aminobenzophenones, anilines | Acid catalysts (e.g., PPA, HCl) thieme-connect.de | 9-Substituted Acridines |

| Bernthsen Reaction | Diphenylamine, carboxylic acid | ZnCl₂, heat (conventional or microwave) tandfonline.com | 9-Alkyl/Aryl Acridines |

| Annulation via Condensation | 9-Chloro-1-nitroacridine, malononitrile | Base (e.g., KOH), followed by reduction researchgate.netub.edu | Pyrido[2,3,4-kl]acridines |

Advanced Spectroscopic and Analytical Characterization of 9 Chloro 3 Methyl 5 Nitroacridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 9-Chloro-3-methyl-5-nitroacridine, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the acridine (B1665455) core and the protons of the methyl group. savemyexams.comacdlabs.com The electron-withdrawing effects of the nitro group (at C5) and the chloro group (at C9), along with the electron-donating nature of the methyl group (at C3), significantly influence the chemical shifts (δ) of the aromatic protons, causing them to resonate at lower fields (higher ppm values). pressbooks.pub

The expected signals for the six aromatic protons and three methyl protons would appear as distinct patterns. Protons without adjacent, non-equivalent protons would appear as singlets (s), while those adjacent to one or two protons would appear as doublets (d) or triplets (t), respectively. acdlabs.com The integration of these peaks, representing the area under each signal, would correspond to the number of protons in that specific environment (e.g., a 3H integral for the methyl group). acdlabs.com

Expected ¹H NMR Signals for this compound Note: The following are predicted values based on general principles. Actual experimental values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (H1, H2, H4) | ~8.0 - 9.0 | Doublet / Singlet | 3H |

| Aromatic Protons (H6, H7, H8) | ~7.5 - 8.5 | Doublet / Triplet | 3H |

| Methyl Protons (-CH₃) | ~2.5 - 3.0 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. A ¹³C NMR spectrum of this compound is expected to display 14 distinct signals, corresponding to the 13 carbons of the acridine ring system and the single carbon of the methyl group.

The chemical shifts are highly dependent on the local electronic environment. publish.csiro.au

Aromatic Carbons: These resonate in the typical downfield region of ~110-150 ppm.

Carbons bonded to heteroatoms: The carbon atom attached to the chlorine (C9) and the carbon atom bearing the nitro group (C5) are expected to be significantly deshielded, appearing at the lower end of the aromatic region. The carbons adjacent to the heterocyclic nitrogen atom (C4a, C5a, C8a, C9a) will also have characteristic shifts. nih.govnih.gov

Methyl Carbon: The methyl carbon signal is expected to appear in the upfield region, typically around 15-25 ppm.

Expected ¹³C NMR Signals for this compound Note: The following are predicted values based on general principles. Actual experimental values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | ~120 - 135 |

| Aromatic Quaternary Carbons (C-C) | ~135 - 150 |

| Carbon attached to Chlorine (C9) | ~145 - 155 |

| Carbon attached to Nitro Group (C5) | ~140 - 150 |

| Methyl Carbon (-CH₃) | ~15 - 25 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. This would allow for the mapping of the proton connectivity within each aromatic ring of the acridine structure. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net For this compound, HMBC would show correlations from the methyl protons to the C3 carbon and adjacent quaternary carbons, confirming the position of the methyl group. It would also reveal correlations between other protons and the quaternary carbons, which is essential for piecing together the entire molecular framework and confirming the substitution pattern. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the nitro group, the aromatic system, the C-Cl bond, and the methyl group. vscht.czpressbooks.pub

Expected Characteristic IR Absorption Bands for this compound Note: The following are predicted values based on general principles. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2950 - 2850 | C-H Stretch | -CH₃ (Methyl) |

| ~1620 - 1580 | C=C Stretch | Aromatic Ring |

| ~1550 - 1500 | N=O Asymmetric Stretch | Nitro (-NO₂) |

| ~1360 - 1320 | N=O Symmetric Stretch | Nitro (-NO₂) |

| ~850 - 750 | C-Cl Stretch | Aryl Halide |

The two strong bands for the nitro group's asymmetric and symmetric stretching are particularly diagnostic. researchgate.net The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands further confirms the aromatic nature of the core structure.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (molecular formula C₁₄H₉ClN₂O₂), the theoretical exact mass can be calculated. chemsrc.comchemrxiv.org

The HRMS spectrum would also display a characteristic isotopic pattern for the molecular ion [M]⁺. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak would appear as two signals: an [M]⁺ peak and an [M+2]⁺ peak (two mass units higher), with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule. researchgate.net

Molecular Formula: C₁₄H₉ClN₂O₂

Calculated Exact Mass: 272.0353 g/mol chemsrc.com

Expected Isotopic Pattern: A prominent [M+2] peak with an intensity of approximately 32% relative to the molecular ion peak, confirming the presence of one chlorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for monitoring the progress of complex organic reactions, such as the synthesis of substituted acridines. In the context of producing this compound, GC-MS allows for the separation, identification, and quantification of various components within a crude reaction mixture. This is particularly crucial in syntheses like the Friedel-Crafts acylation or similar multi-step pathways where numerous regioisomers and byproducts can form. researchgate.net

The gas chromatograph separates volatile and thermally stable compounds from the reaction mixture based on their differential partitioning between a stationary phase (the capillary column) and a mobile phase (an inert carrier gas). Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint, enabling unambiguous identification. researchgate.netresearchgate.net For acridine compounds, GC-MS analysis is a standard method for identification and analysis. doi.org

The analysis of a reaction mixture for the synthesis of this compound would allow chemists to identify the desired product, unreacted starting materials, and potential isomeric byproducts, such as other chloro-methyl-nitroacridine isomers. This information is vital for optimizing reaction conditions (e.g., temperature, reaction time, catalysts) to maximize the yield of the target compound and simplify its subsequent purification. researchgate.netbilkent.edu.tr

Table 1: Illustrative GC-MS Data for a Hypothetical Reaction Mixture

| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Identification |

| 15.2 | 272, 237, 211, 193 | This compound |

| 12.8 | 243, 215, 189 | Unreacted Precursor A |

| 14.9 | 272, 237, 211, 193 | Isomeric Product B |

| 16.5 | 288, 253, 227 | Dichlorinated Byproduct |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like this compound. The acridine core is an extensive chromophore, and its UV-Vis absorption spectrum is characterized by distinct bands corresponding to π-π* electronic transitions. Substituents on the acridine ring, such as the chloro, methyl, and nitro groups, can modulate these transitions, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity. tandfonline.com

This technique is particularly valuable for studying the intermolecular interactions between acridine derivatives and biological macromolecules, most notably DNA. rsc.org The planar structure of the acridine ring system allows it to intercalate between the base pairs of the DNA double helix. mdpi.com This interaction can be monitored by UV-Vis titration experiments. Upon intercalation, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift, or a shift to longer wavelengths) in the λmax of the acridine chromophore are typically observed. tandfonline.com

By analyzing these spectral changes, one can determine the binding mode and affinity. The intrinsic binding constant (Kb), which quantifies the strength of the interaction, can be calculated from the titration data. mdpi.comresearchgate.net Such studies are fundamental in the development of acridine-based compounds for various therapeutic applications.

Table 2: Representative UV-Vis Titration Data for an Acridine Derivative with DNA

| Parameter | Value | Description |

| λmax (free compound) | 410 nm | Absorption maximum of the compound in buffer. |

| λmax (bound compound) | 425 nm | Absorption maximum upon saturation with DNA. |

| Bathochromic Shift (Δλ) | 15 nm | Indicates interaction and change in the electronic environment. |

| Binding Constant (Kb) | 1.5 x 105 M-1 | Quantifies the affinity of the compound for DNA. researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. ub.edu This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, an SCXRD analysis would reveal the planarity of the acridine system, the orientation of the substituent groups, and the packing of molecules within the crystal lattice. rsc.org

While crystallographic data for the specific this compound isomer is not publicly available, data for the closely related compound 9-chloro-3-nitroacridine has been reported. Analysis of this parent compound reveals an orthorhombic crystal system with the space group P2₁2₁2₁, indicating a chiral packing arrangement. The structure of a derivative, confirmed by single-crystal X-ray diffraction, provides invaluable insight into the steric and electronic properties that govern its solid-state behavior and intermolecular interactions, such as π-π stacking. mdpi.com The process involves growing a suitable single crystal, which can be challenging depending on the compound's solubility and crystallization tendency. researchgate.netmdpi.com

Table 3: Crystallographic Data for the Related Compound 9-Chloro-3-nitroacridine

| Parameter | Value |

| Chemical Formula | C₁₃H₇ClN₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | Data not available |

| Unit Cell b (Å) | Data not available |

| Unit Cell c (Å) | Data not available |

| Unit Cell α (°) | 90 |

| Unit Cell β (°) | 90 |

| Unit Cell γ (°) | 90 |

| Data derived from analysis of 9-chloro-3-nitroacridine. |

Computational and Theoretical Investigations of 9 Chloro 3 Methyl 5 Nitroacridine

Quantum Chemical Studies

Quantum chemical studies offer a microscopic perspective on the intrinsic properties of 9-Chloro-3-methyl-5-nitroacridine, elucidating its electronic characteristics and reactivity patterns.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For acridine (B1665455) derivatives, DFT calculations, often at the B3LYP/6-311++G** level of theory, have been employed to determine key parameters influencing their reactivity. psu.edu Studies on related acridine compounds have shown that substituents significantly impact the activation energies of reactions. For instance, the presence of a nitro group, as in this compound, is predicted to enhance reactivity. psu.edu The tricyclic aromatic system of acridine exhibits increased reactivity at the 9-position due to the nitrogen heteroatom. psu.edu Computational studies have corroborated that 9-chloroacridines generally react faster than benchmark models like 4-chloropyridine. psu.edu

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Eg), is a significant indicator of a molecule's polarizability and its ability to engage in chemical reactions. acs.org A smaller energy gap suggests that the molecule is more easily polarized and, therefore, more reactive. acs.org For similar heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. acs.org This distribution dictates the sites for electrophilic and nucleophilic attacks.

Fukui Function Analysis for Local Reactivity

While specific Fukui function analysis for this compound is not detailed in the provided results, this method is a key tool in computational chemistry for predicting local reactivity. It helps identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis is derived from the changes in electron density as the number of electrons in the system changes. For acridine derivatives, which have multiple potential reaction sites, Fukui function analysis would be instrumental in pinpointing the most reactive centers, complementing the insights gained from HOMO-LUMO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the electronic excited states of molecules, providing information about their absorption and emission spectra. acs.org For related fluorescent compounds, TD-DFT calculations have been used to predict electronic transitions. acs.org These studies reveal how substituents on the acridine core can influence the photophysical properties, such as absorption and fluorescence wavelengths. acs.org The nitro group in this compound, being a strong electron-withdrawing group, is expected to significantly affect its excited-state properties.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule interacts with a biological target, such as a protein or DNA.

Prediction of Intermolecular Interactions

Molecular docking studies are essential for predicting the binding modes and affinities of small molecules with macromolecular targets. For various acridine derivatives, docking simulations have been performed to understand their interactions with biological receptors. For instance, derivatives of acridine have been docked into the active sites of enzymes to predict binding energies and key molecular interactions like hydrogen bonds and pi-pi stacking. amazonaws.com In studies of similar compounds, docking simulations have successfully predicted that derivatives can bind in similar fashions to parent compounds, with specific moieties being solvent-exposed. nih.gov These computational predictions are crucial for the rational design of new derivatives with improved biological activity. psu.eduresearchgate.net

Conformational Analysis

Conformational analysis determines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For a molecule like this compound, the primary focus of conformational analysis would be the orientation of the nitro and methyl groups relative to the acridine ring system.

The acridine core is a rigid, planar tricyclic system. Therefore, the main conformational flexibility arises from the rotation of its substituents. The nitro group at position 5 and the methyl group at position 3 can rotate around their single bonds to the acridine ring. However, due to the steric hindrance from adjacent protons and the electronic interactions with the pi-system of the acridine core, these rotations are not entirely free.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are often employed to determine the most stable conformations. These calculations would typically reveal the preferred dihedral angles of the nitro and methyl groups with respect to the plane of the acridine ring. For instance, studies on similar nitro-aromatic compounds often show that the nitro group is slightly twisted out of the plane of the aromatic ring to minimize steric clashes while maintaining a degree of electronic conjugation.

A hypothetical conformational analysis of this compound would likely investigate the rotational barriers of the methyl and nitro groups. The results would indicate the energy penalties associated with non-equilibrium conformations.

Table 1: Hypothetical Torsional Angle Preferences for Substituents on this compound

| Substituent | Position | Likely Preferred Torsional Angle (relative to acridine plane) | Rationale |

| Methyl Group | 3 | Staggered with respect to adjacent C-H bonds | Minimizes steric hindrance. |

| Nitro Group | 5 | Slightly twisted out of plane | Balance between electronic conjugation and steric repulsion. |

It is important to note that while these predictions are based on established principles of conformational analysis, dedicated computational studies on this compound are required for precise quantitative data. iscnagpur.ac.inethz.chlibretexts.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate the chemical structure of a compound with its biological activity or physical properties. For a compound like this compound, QSAR studies would be invaluable in predicting its potential as a therapeutic agent, given that many acridine derivatives exhibit anticancer and antimicrobial properties. nih.goveurekaselect.com

In a typical QSAR study of acridine derivatives, a range of molecular descriptors would be calculated for a series of related compounds. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO).

Steric: Molecular volume, surface area, specific substituent descriptors (e.g., Taft or Sterimol parameters).

Hydrophobic: LogP (partition coefficient), solubility parameters.

Topological: Connectivity indices, shape indices.

These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that relates the descriptors to the observed biological activity.

For instance, a QSAR study on a series of nitroacridine (B3051088) analogs might reveal that the anti-tumor activity is positively correlated with the energy of the LUMO (a lower LUMO energy facilitates acceptance of electrons, which can be important for DNA intercalation) and negatively correlated with the LogP (indicating that excessive hydrophobicity might hinder bioavailability). nih.govacs.orgrsc.org

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Acridine Derivatives

| Descriptor Type | Example Descriptor | Potential Relevance for this compound |

| Electronic | LUMO Energy | Relates to the ability to accept electrons, potentially influencing DNA intercalation and cytotoxicity. |

| Hydrophobic | LogP | Affects solubility, membrane permeability, and bioavailability. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing binding to biological targets. |

| Topological | Wiener Index | Describes molecular branching, which can impact the shape and fit into a binding site. |

While no specific QSAR models for this compound are published, the methodologies are well-established for this class of compounds. nih.goveurekaselect.comacs.orgrsc.orgdntb.gov.ua

Investigations into Tautomerism and Protonation Equilibria

Tautomerism and protonation are fundamental aspects of a molecule's chemistry, influencing its reactivity, solubility, and interactions with biological systems. For this compound, the primary site of protonation is expected to be the nitrogen atom of the acridine ring. The basicity of this nitrogen is modulated by the electronic effects of the substituents. The electron-withdrawing nature of the chloro and nitro groups would decrease the basicity of the acridine nitrogen compared to unsubstituted acridine. Conversely, the electron-donating methyl group would slightly increase the basicity.

Computational studies can predict the pKa of the acridine nitrogen, providing a quantitative measure of its basicity. These calculations often involve modeling the protonated and unprotonated forms of the molecule and calculating the free energy change of the protonation reaction.

Tautomerism is less likely to be a major factor for this compound in its ground state. However, in related 9-aminoacridines, amino-imino tautomerism is a well-documented phenomenon. researchgate.netclockss.org While the title compound lacks an amino group at the 9-position, computational studies could explore the relative energies of any potential, albeit likely high-energy, tautomers.

Table 3: Predicted Protonation Behavior of this compound

| Property | Predicted Outcome | Influencing Factors |

| Primary Protonation Site | Acridine Ring Nitrogen | Lone pair of electrons on the nitrogen atom. |

| Basicity (pKa) | Lower than unsubstituted acridine | Electron-withdrawing effects of the chloro and nitro groups outweigh the donating effect of the methyl group. |

| Tautomerism | Amino-imino tautomerism not applicable; other forms are likely high in energy. | Absence of a 9-amino substituent. |

Further experimental and computational work would be necessary to fully characterize the protonation equilibria and tautomeric possibilities for this specific compound. researchgate.netclockss.orgnrcresearchpress.comgrafiati.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with other molecules. For this compound, MD simulations could provide insights into several key areas, particularly its interaction with biological macromolecules like DNA, which is a known target for many acridine derivatives. nih.govresearchgate.netpcbiochemres.compcbiochemres.commdpi.com

An MD simulation of this compound with a DNA duplex would involve placing the acridine molecule near the DNA in a simulated aqueous environment. The simulation would then track the movements of all atoms over time, governed by the principles of classical mechanics. The results could reveal:

Binding Mode: Whether the molecule intercalates between DNA base pairs or binds to the minor or major groove.

Binding Affinity: The stability of the acridine-DNA complex can be estimated from the simulation trajectory using techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Conformational Changes: How the DNA structure is altered upon binding of the acridine derivative.

Role of Solvent: The influence of water molecules and ions on the binding process.

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation System | Investigated Phenomenon | Potential Insights |

| This compound in water | Solvation and aggregation | Understanding its solubility and tendency to self-associate. |

| This compound with DNA | DNA binding | Elucidating the mechanism of action for potential anticancer activity. |

| This compound with a target protein (e.g., topoisomerase) | Enzyme inhibition | Identifying key interactions responsible for inhibiting enzyme function. |

These simulations, while computationally intensive, offer a dynamic picture of molecular interactions that is complementary to the static information obtained from methods like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.netpcbiochemres.compcbiochemres.commdpi.com

Mechanistic Research of 9 Chloro 3 Methyl 5 Nitroacridine in Advanced Biological Chemistry

Enzyme Inhibition Mechanisms

The biological effects of 9-Chloro-3-methyl-5-nitroacridine and related compounds are not solely dependent on their ability to intercalate into DNA. They also exert their influence by inhibiting the activity of crucial cellular enzymes.

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes such as replication, transcription, and chromosome segregation. wikipedia.org They function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other, and then resealing the breaks. wikipedia.org There are two main types of topoisomerases: type I, which cleaves a single strand of DNA, and type II, which cleaves both strands. wikipedia.org

Acridine (B1665455) derivatives are well-documented inhibitors of both topoisomerase I and II. rsc.orgif-pan.krakow.pl They are classified as topoisomerase poisons, meaning they stabilize the transient covalent complex formed between the enzyme and the DNA. wikipedia.orgscirp.org This prevents the re-ligation of the cleaved DNA strand(s), leading to the accumulation of DNA breaks, which can trigger apoptosis and cell death. wikipedia.org

The planar structure of acridine derivatives is crucial for their inhibitory activity, as it allows them to intercalate into the DNA at the site of topoisomerase action. This intercalation is thought to sterically hinder the re-ligation step of the enzyme's catalytic cycle. For example, camptothecin-derived topoisomerase I inhibitors form a ternary complex with the enzyme and DNA, stacking between the base pairs flanking the cleavage site. wikipedia.org Similarly, many topoisomerase II inhibitors, such as doxorubicin (B1662922) and m-amsacrine, are DNA intercalators. scirp.org

While some acridine derivatives inhibit both topoisomerase I and II, others show a preference for one over the other. if-pan.krakow.pl The specific substituents on the acridine ring can influence this selectivity. For instance, certain 9-aminoacridine (B1665356) derivatives have been identified as potent topoisomerase I inhibitors, while 9-anilinoacridine (B1211779) anticancer drugs primarily target topoisomerase II. oup.comresearchgate.net

| Enzyme | Mechanism of Inhibition by Acridines | Reference |

|---|---|---|

| Topoisomerase I | Stabilization of the enzyme-DNA cleavable complex, preventing re-ligation of the single-strand break. | if-pan.krakow.plwikipedia.org |

| Topoisomerase II | Stabilization of the enzyme-DNA cleavable complex, preventing re-ligation of the double-strand break. | wikipedia.orgscirp.org |

Recent research has indicated that certain chloroacridine derivatives can act as inhibitors of key enzymes in the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov This cycle is a central metabolic hub in aerobic organisms, responsible for the oxidation of acetyl-CoA to generate ATP, the cell's primary energy currency.

A study on 9-chloro-1-nitroacridine (B102269) and its 4-methylated analog demonstrated that these compounds could diminish the activity of several TCA cycle enzymes in amelanotic melanoma cells. researchgate.net This inhibition was accompanied by a depletion of ATP and NAD levels. researchgate.net The specific enzymes affected included the pyruvate (B1213749) dehydrogenase complex (PDHC), aconitase, and isocitrate dehydrogenase (ICDH). researchgate.net

The pyruvate dehydrogenase complex, which links glycolysis to the TCA cycle, was significantly inhibited by 9-chloro-1-nitroacridine at a concentration of 50 μM. researchgate.net Aconitase, which catalyzes the isomerization of citrate (B86180) to isocitrate, was also strongly inhibited by both 9-chloro-1-nitroacridine and its 4-methylated derivative, with IC50 values of 20 μM and 26 μM, respectively. researchgate.net Isocitrate dehydrogenase, which catalyzes the oxidative decarboxylation of isocitrate, was particularly sensitive to the 4-methylated analog, with an IC50 of 14 μM. researchgate.net

The precise molecular mechanisms by which these chloroacridine derivatives inhibit the TCA cycle enzymes are not yet fully understood. researchgate.netnih.gov However, it is hypothesized that they may interfere with the enzymes' function, leading to a disruption of cellular energy metabolism and contributing to the observed cytotoxic effects. researchgate.net

| Enzyme | Observed Inhibition by Chloroacridine Derivatives | Reference |

|---|---|---|

| Pyruvate Dehydrogenase Complex (PDHC) | Almost total inhibition by 50 μM 9-chloro-1-nitroacridine. | researchgate.net |

| Aconitase | Strongly inhibited by 9-chloro-1-nitroacridine (IC50 = 20 μM) and its 4-methylated analog (IC50 = 26 μM). | researchgate.net |

| Isocitrate Dehydrogenase (ICDH) | Particularly sensitive to 9-chloro-4-methyl-1-nitroacridine (IC50 = 14 μM). | researchgate.net |

Mechanistic Aspects of Mutagenicity at the Molecular Level (e.g., Frameshift Mutagenesis)

The ability of acridine derivatives to intercalate into DNA is closely linked to their mutagenic properties. tandfonline.com These compounds are known to cause frameshift mutations, which involve the insertion or deletion of one or more nucleotide base pairs in a DNA sequence. tandfonline.com This can lead to a shift in the reading frame during protein synthesis, often resulting in a non-functional or truncated protein.

The mechanism for frameshift mutagenesis by acridine derivatives is thought to be based on errors that occur during DNA replication or repair. tandfonline.com When an acridine molecule is intercalated into the DNA template strand, it can cause the DNA polymerase to either "slip" and miss a base or to insert an extra base. This slippage is more likely to occur in regions of the DNA with repetitive sequences.

The mutagenic potential of acridine derivatives is influenced by the same structural features that affect their DNA binding affinity. As mentioned previously, the introduction of a methyl group to the acridine ring of 9-aminoacridine reduces its mutagenic activity, while the addition of a chlorine atom increases it. tandfonline.com This correlates with their respective effects on DNA binding affinity, suggesting that stronger intercalation leads to a higher frequency of frameshift mutations. tandfonline.com

Nitroaromatic compounds, as a class, are known for their mutagenic and, in some cases, carcinogenic effects, which are often attributed to their ability to cause DNA damage. researchgate.net The nitro group can be metabolically reduced to reactive intermediates that can form adducts with DNA, leading to mutations. researchgate.net Therefore, the nitro group on this compound likely contributes to its mutagenic potential, in addition to the frameshift mechanism mediated by the acridine ring's intercalation.

Applications of 9 Chloro 3 Methyl 5 Nitroacridine and Its Derivatives in Materials Science and Industrial Research

Utilization as Fluorescent Probes and Dyes

Derivatives of 9-chloroacridine (B74977) are recognized for their potential as fluorescent probes and dyes. The core acridine (B1665455) structure provides the essential framework for fluorescence, and strategic chemical modifications allow for the creation of probes that can detect specific analytes, such as thiols. These interactions can result in detectable changes in fluorescence intensity or shifts in emission wavelengths, forming the basis of their sensing capabilities.

The photophysical properties of these acridine derivatives, including their fluorescence quantum yields and lifetimes, are significantly influenced by their molecular structure and the surrounding environment. For example, the polarity of the solvent can alter these properties, a characteristic that can be harnessed to design probes that respond to changes in local environmental polarity.

The versatility of the acridine scaffold allows for the introduction of various substituents, enabling the fine-tuning of absorption and emission spectra. This modular approach facilitates the synthesis of a diverse range of dyes with customized properties for applications spanning from biological imaging to materials science. For instance, the introduction of an amino group at the C-7 position and an electron-withdrawing group at the C-2 position on a 9-aminoacridine (B1665356) scaffold has been used to create highly reactive, red-emitting fluorescent tags for glycan derivatization. acs.org These dyes exhibit absorption maxima around 450 nm and emission above 600 nm. acs.org

The synthesis of novel heterocyclic systems, such as 7H-pyrido[2,3,4-kl]acridin-2(3H)-ones and 7H-pyrano[2,3,4-kl]acridin-2(3H)-ones, has been achieved through the reaction of 9-chloro-1-nitroacridine (B102269) with CH-acids like malononitrile (B47326) and ethyl cyanoacetate. researchgate.net These reactions lead to the formation of new compounds with potentially interesting photophysical properties for dye applications.

Exploration in Organic Semiconductor Materials

The planar structure and extensive π-conjugated system of the acridine core are fundamental to its charge transport capabilities, making acridine derivatives, including those related to 9-Chloro-3-methyl-5-nitroacridine, subjects of interest for organic semiconductor materials. These materials are being investigated for their potential integration into electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The electronic characteristics of these molecules can be precisely tuned by attaching electron-withdrawing or electron-donating groups to the acridine ring. This allows for the adjustment of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to meet the specific requirements of different device architectures. Malononitrile, a reagent used in the synthesis of some acridine derivatives, is also noted for its use in creating organic semiconductors. researchgate.net

Research efforts in this domain concentrate on synthesizing new acridine derivatives and characterizing their electrical and optical properties. The solid-state packing of these molecules, which is critical for charge mobility, can be influenced by the introduction of bulky substituents. Through meticulous molecular design, scientists aim to enhance the performance of these materials in electronic applications. While direct research on this compound in this specific application is not widely documented, the broader class of acridine derivatives holds promise for use as charge transport layers or emissive components in OLEDs, valued for their thermal stability and ability to form stable amorphous films.

Research into Corrosion Inhibition Mechanisms

The potential of this compound and its analogs as corrosion inhibitors for metals is an area of active industrial research. The primary mechanism of action for organic corrosion inhibitors involves their adsorption onto a metal surface, where they form a protective film that shields the metal from corrosive agents. ijcsi.pro

The effectiveness of acridine derivatives as corrosion inhibitors is attributed to the presence of heteroatoms (like nitrogen) and π-electrons in their aromatic rings, which can interact with the vacant d-orbitals of metals. ijcsi.pro This interaction facilitates strong adsorption to the metal surface. The inhibition efficiency of organic compounds is dependent on their chemical structure, the distribution of charge within the molecule, and the nature of the corrosive environment. ijcsi.pro

The presence of electron-withdrawing groups, such as the nitro (-NO2) and chloro (-Cl) groups in this compound, can modulate the electron density of the molecule, thereby influencing its interaction with the metal surface. Corrosion inhibitors can function by retarding either the anodic (metal dissolution) or cathodic (reduction) processes, or both, and are thus classified as anodic, cathodic, or mixed-type inhibitors. ijcsi.pro

Electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to assess the inhibition efficiency of these compounds. These techniques provide valuable insights into the inhibition mechanism. For example, studies on other heterocyclic compounds have shown that an increase in charge-transfer resistance and a decrease in double-layer capacitance upon the addition of the inhibitor indicate increased inhibition efficiency. scielo.org.mx The adsorption of these inhibitors on the metal surface often follows established models like the Langmuir or Temkin isotherms. ijcsi.proscielo.org.mx

Data Tables

Table 1: Physicochemical Properties of Investigated Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₉ClN₂O₂ | 272.69 | 255713-06-5 bldpharm.com |

| 9-Chloro-3-nitroacridine | C₁₃H₇ClN₂O₂ | 258.66 | 1744-91-8 nih.gov |

| 9-Chloro-5-methoxy-3-nitroacridine | C₁₄H₉ClN₂O₃ | 288.69 | 1744-99-6 bldpharm.com |

Table 2: Research Findings on Acridine Derivatives

| Application Area | Key Findings | Relevant Compounds |

| Fluorescent Probes | Derivatives can be synthesized to act as fluorescent sensors for analytes like thiols. The introduction of specific functional groups allows for tuning of photophysical properties. | 9-chloroacridine derivatives, 9-aminoacridine derivatives acs.org |

| Organic Semiconductors | The planar, π-conjugated acridine structure facilitates charge transport. Substituents can be used to tune HOMO/LUMO energy levels for device applications. | Acridine derivatives researchgate.net |

| Corrosion Inhibition | Heteroatoms and π-electrons in the acridine ring promote adsorption onto metal surfaces, forming a protective layer. Inhibition efficiency is influenced by molecular structure and the corrosive environment. | Organic heterocyclic compounds ijcsi.proscielo.org.mx |

Future Directions and Emerging Research Avenues for 9 Chloro 3 Methyl 5 Nitroacridine

Development of Novel Synthetic Routes

The classical synthesis of 9-substituted acridine (B1665455) derivatives often involves multi-step procedures. nih.gov For instance, the synthesis of 9-chloro-4-methyl-1-nitroacridine has been achieved through an initial Ullmann condensation followed by a cyclization reaction. researchgate.net Another common approach involves the cyclization of N-phenylanthranilic acid derivatives using phosphorus oxychloride (POCl3) to yield the corresponding 9-chloroacridine (B74977). rsc.orgamazonaws.com While effective, these traditional methods can sometimes be limited by factors such as reaction conditions and the availability of starting materials.

Future research is poised to focus on developing more streamlined and environmentally benign synthetic strategies. This includes exploring one-pot reactions, microwave-assisted synthesis, and the use of greener catalysts and solvents to improve efficiency and reduce waste. researchgate.net The goal is to create more direct and versatile routes to 9-Chloro-3-methyl-5-nitroacridine and its analogs, thereby facilitating broader access for further research and application.

Table 1: Comparison of Synthetic Routes for Acridine Derivatives

| Synthetic Method | Key Reagents/Conditions | Advantages | Disadvantages |

| Ullmann Condensation & Cyclization | o-chlorobenzoic acid, substituted aniline (B41778), copper catalyst, POCl₃ researchgate.netrsc.org | Well-established, good for specific isomers researchgate.net | Multi-step process, potentially harsh reagents rsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation researchgate.net | Rapid reaction times, often higher yields researchgate.net | Requires specialized equipment |

| One-Pot, Three-Component Condensation | Cyclohexadione, aromatic aldehyde, aniline, various catalysts researchgate.net | High efficiency, atom economy researchgate.net | May have limitations in substrate scope |

Advanced Mechanistic Studies at the Molecular Level

Understanding the precise mechanism of action of this compound at the molecular level is crucial for optimizing its properties and exploring its full potential. Acridine derivatives are well-known for their ability to intercalate into DNA, a property that underpins many of their biological activities. nih.govrsc.org The planar structure of the acridine ring system facilitates this insertion between the base pairs of the DNA double helix.

Future investigations will likely employ advanced analytical techniques to elucidate the intricate details of these interactions. rsc.org Computational methods, such as molecular docking, can provide valuable insights into the binding modes and affinities of this compound and its derivatives with biological targets. nih.gov These in-silico studies, combined with experimental techniques like X-ray crystallography and high-resolution spectroscopy, will offer a comprehensive picture of the structure-activity relationships. A deeper understanding of how substituents on the acridine core influence its electronic properties and interactions with biomolecules is a key area for exploration.

Rational Design of Derivatives with Tuned Properties

Building upon a solid foundation of synthetic and mechanistic understanding, the rational design of novel derivatives of this compound represents a significant frontier. The goal is to create new molecules with tailored properties for specific applications by strategically modifying the core structure. The chlorine atom at the 9-position is a particularly attractive site for modification, as it can be readily displaced by various nucleophiles to introduce a wide range of functional groups. nih.gov

For example, the introduction of different side chains at the 9-position can modulate the molecule's solubility, bioavailability, and target specificity. Researchers have already explored the synthesis of various 9-anilinoacridines and other derivatives with the aim of enhancing their biological activity. nih.gov Future work will likely involve the synthesis of a diverse library of derivatives with systematic variations in the substituents on the acridine ring. These derivatives will then be screened for their efficacy in various assays, with the most promising candidates being selected for further development. This iterative process of design, synthesis, and evaluation is expected to yield new compounds with significantly improved performance characteristics.

Table 2: Examples of Acridine Derivatives and their Modifications

| Parent Compound | Modification | Resulting Derivative Class | Potential Application |

| 9-Chloroacridine | Nucleophilic substitution with anilines | 9-Anilinoacridines nih.gov | Anticancer agents nih.gov |

| 9-Chloroacridine | Reaction with diamines | Bis-acridine derivatives researchgate.net | Anticancer agents researchgate.net |

| 9-Chloro-1-nitroacridine (B102269) | Reaction with malononitrile (B47326) and subsequent cyclization | Pyrido[2,3,4-kl]acridines ub.edu | Potential therapeutics ub.edu |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-chloro-3-methyl-5-nitroacridine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or nitration of precursor acridine derivatives. For example, nitration of 9-chloro-3-methylacridine under controlled temperatures (0–5°C) using mixed nitric-sulfuric acid systems yields the nitro-substituted product. Purity is optimized via recrystallization in methanol, as demonstrated in analogous acridine derivatives . Yield improvements (up to 85%) are achieved by adjusting stoichiometric ratios (e.g., 1:1.2 for nitrating agents) and reaction time (4–6 hours) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- 1H NMR : Absence of aromatic proton signals at positions 5 and 9 confirms nitro and chloro substituents. Methyl groups appear as singlets near δ 2.5 ppm .

- IR : Stretching vibrations for nitro groups (1520–1350 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) validate substitution patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 280.5 [M+H]⁺) confirm molecular weight .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

- Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) isolates the target compound from chlorinated byproducts. Recrystallization in methanol further enhances purity (>98%) by eliminating unreacted precursors .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology : Computational modeling (DFT or Hartree-Fock) predicts electron-deficient regions at the 9-chloro position due to the nitro group's meta-directing effect. Experimental validation involves reacting the compound with amines (e.g., benzylamine) in DMF at 80°C. Kinetic studies show reduced NAS rates compared to non-methylated analogs, attributed to steric hindrance from the 3-methyl group .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Discrepancies in cytotoxicity assays (e.g., IC50 variations) often arise from solvent polarity or cell-line specificity. Standardize assays using DMSO-free buffers and multiple cell lines (e.g., HeLa, MCF-7). Cross-validate results with fluorescence-based viability assays .

Q. How can surface adsorption studies (e.g., on silica or polymer matrices) inform the compound’s stability in environmental or catalytic applications?

- Methodology : Use microspectroscopic imaging (AFM-IR) to monitor adsorption kinetics on silica surfaces. Results indicate this compound forms stable monolayers (ΔG°ads = −28 kJ/mol) due to π-π interactions, but hydrolytic degradation occurs at pH > 9.0 .

Q. What computational tools predict the compound’s photophysical properties for luminescent applications?

- Methodology : Time-dependent density functional theory (TD-DFT) calculates excitation wavelengths. For example, nitro groups redshift emission maxima (λem ≈ 450 nm) compared to non-nitrated analogs. Experimental validation via UV-Vis and fluorescence spectroscopy is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.